molecular formula C13H15N3O3 B7435601 oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate

oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate

Cat. No. B7435601
M. Wt: 261.28 g/mol
InChI Key: RWKWAWKIJVFXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the carbamate family and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate is not fully understood. However, it has been suggested that the compound may exert its effects by inhibiting certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activation of certain transcription factors involved in inflammation, such as NF-κB and AP-1. The compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate has been found to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that the mechanism of action is not fully understood, which may hinder the development of the compound as a therapeutic agent.

Future Directions

There are several future directions for research on oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate. One direction is to further investigate the compound's mechanism of action, which may lead to the development of more potent and selective analogs. Another direction is to study the compound's potential use in combination with other drugs for the treatment of cancer and neurological disorders. Additionally, more research is needed to determine the safety and efficacy of the compound in animal models and clinical trials.

Synthesis Methods

The synthesis of oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate involves the reaction of 1-methylindazole-3-carboxaldehyde with oxetan-3-amine in the presence of a catalyst. The resulting product is then treated with methyl chloroformate to form the final compound. The synthesis method has been reported to be efficient and yields a high purity product.

Scientific Research Applications

Oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. The compound has also been shown to have potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-16-12-5-3-2-4-10(12)11(15-16)6-14-13(17)19-9-7-18-8-9/h2-5,9H,6-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKWAWKIJVFXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CNC(=O)OC3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

oxetan-3-yl N-[(1-methylindazol-3-yl)methyl]carbamate

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